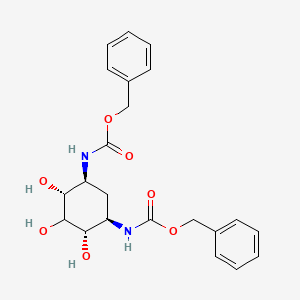
bis(N-Cbz)-2-deoxystreptamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(N-Cbz)-2-deoxystreptamine: is a compound that features two benzyloxycarbonyl (Cbz) protecting groups attached to the amino groups of 2-deoxystreptamine. The Cbz group is commonly used in organic synthesis to protect amine functionalities during various chemical reactions. This compound is significant in the field of synthetic organic chemistry due to its role in the preparation of complex molecules, particularly in the synthesis of antibiotics and other biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(N-Cbz)-2-deoxystreptamine typically involves the protection of the amino groups of 2-deoxystreptamine with benzyloxycarbonyl chloride (Cbz-Cl). The reaction is carried out under basic conditions, often using a carbonate base such as sodium carbonate or potassium carbonate. The general reaction scheme is as follows:
- Dissolve 2-deoxystreptamine in a suitable solvent such as methanol or ethanol.
- Add benzyloxycarbonyl chloride (Cbz-Cl) to the solution.
- Introduce a base (e.g., sodium carbonate) to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves the use of industrial reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(N-Cbz)-2-deoxystreptamine undergoes various chemical reactions, including:
Hydrogenolysis: Removal of the Cbz protecting groups using hydrogen gas in the presence of a palladium catalyst.
Acidolysis: Cleavage of the Cbz groups using strong acids such as hydrochloric acid or trifluoroacetic acid.
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions to form new amide or peptide bonds.
Common Reagents and Conditions:
Hydrogenolysis: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Acidolysis: Hydrochloric acid, trifluoroacetic acid.
Nucleophilic Substitution: Carboxylic acids, acid chlorides, anhydrides.
Major Products Formed:
Deprotected Amines: Resulting from hydrogenolysis or acidolysis.
Amides and Peptides: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Bis(N-Cbz)-2-deoxystreptamine is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of antibiotics and other pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein interactions, as the deprotected form can mimic natural substrates.
Medicine: Utilized in the development of new therapeutic agents, including antibiotics and enzyme inhibitors.
Industry: Applied in the production of fine chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of bis(N-Cbz)-2-deoxystreptamine primarily involves the protection of amino groups, which prevents unwanted side reactions during synthetic processes. The Cbz groups are stable under basic and neutral conditions but can be selectively removed under acidic or hydrogenolytic conditions. This selective protection and deprotection strategy allows for the stepwise construction of complex molecules.
Comparaison Avec Des Composés Similaires
Bis(N-Boc)-2-deoxystreptamine: Uses tert-butoxycarbonyl (Boc) groups for protection.
Bis(N-Fmoc)-2-deoxystreptamine: Uses fluorenylmethyloxycarbonyl (Fmoc) groups for protection.
Bis(N-Alloc)-2-deoxystreptamine: Uses allyloxycarbonyl (Alloc) groups for protection.
Uniqueness: Bis(N-Cbz)-2-deoxystreptamine is unique due to the stability of the Cbz protecting groups under a wide range of conditions and their ease of removal using hydrogenolysis or acidolysis. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial.
Propriétés
Formule moléculaire |
C22H26N2O7 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
benzyl N-[(1R,2S,4R,5S)-2,3,4-trihydroxy-5-(phenylmethoxycarbonylamino)cyclohexyl]carbamate |
InChI |
InChI=1S/C22H26N2O7/c25-18-16(23-21(28)30-12-14-7-3-1-4-8-14)11-17(19(26)20(18)27)24-22(29)31-13-15-9-5-2-6-10-15/h1-10,16-20,25-27H,11-13H2,(H,23,28)(H,24,29)/t16-,17+,18+,19-,20? |
Clé InChI |
GIOOUAKNEMYNSA-SYBFEITBSA-N |
SMILES isomérique |
C1[C@H]([C@@H](C([C@@H]([C@H]1NC(=O)OCC2=CC=CC=C2)O)O)O)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1C(C(C(C(C1NC(=O)OCC2=CC=CC=C2)O)O)O)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


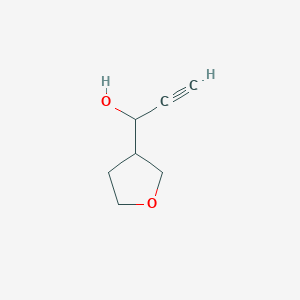
![[(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium](/img/structure/B12340272.png)

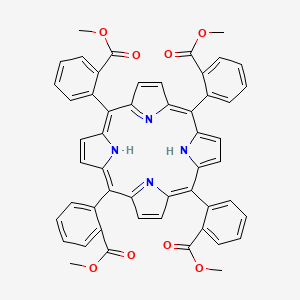
![3-Chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340298.png)
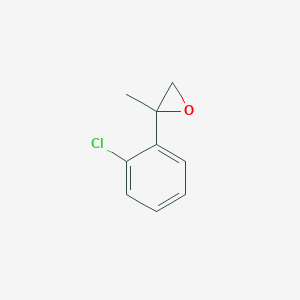
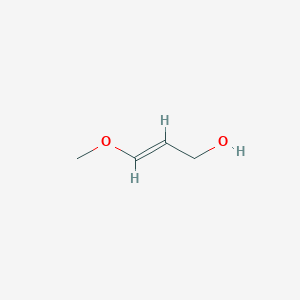
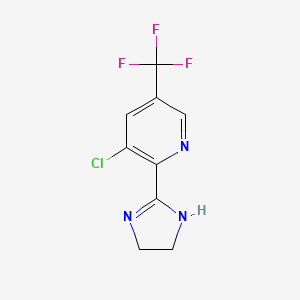
![Carbamic acid, N-[2-[[(1R)-2-[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]-2-oxo-1-[(phenylmethoxy)methyl]ethyl]amino]-1,1-dimethyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B12340314.png)
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B12340347.png)
![(2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340353.png)
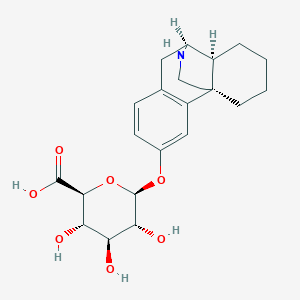
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12340361.png)
![2,5-Methano-2H-indeno[1,2-b]oxirene (9CI)](/img/structure/B12340362.png)
